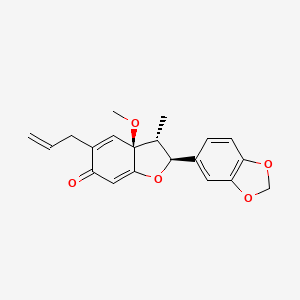
Hancinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hancinone is a natural product primarily found in the seeds of plants belonging to the Hibiscus family. It is characterized by its yellow crystalline appearance and bitter taste. The chemical formula of this compound is C23H28O6, and it has a molecular weight of 400.46. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hancinone is typically extracted from the seeds of Hibiscus syriaceae plants. The extraction process involves several steps:
Solvent Extraction: The seeds are subjected to solvent extraction using ethanol or dimethyl sulfoxide.
Separation and Purification: The extract is then separated and purified through techniques such as column chromatography.
Crystallization: The purified extract is crystallized to obtain this compound in its crystalline form.
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, industrial production methods may involve optimizing the extraction and purification processes to increase yield and purity. This can include the use of advanced chromatographic techniques and solvent systems tailored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Hancinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
Hancinone has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studying lignanoid chemistry and its derivatives.
Biology: It is studied for its biological activities, including its effects on cell signaling pathways and gene expression.
Medicine: this compound has shown potential in inhibiting the growth and spread of non-small cell lung cancer and breast cancer.
Mecanismo De Acción
Hancinone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-tumor Activity: this compound induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and NF-κB.
Comparación Con Compuestos Similares
Hancinone is unique among lignanoids due to its specific chemical structure and biological activities. Similar compounds include:
- Lancifolin C
- Wallichinine
- Futoquinol
- Isodihydrofutoquinol A and B
- Fargesone A and B
- Kadsurenone
- Piperenone
- Mirandin B
- Burchellin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s unique combination of antioxidant, anti-inflammatory, and anti-tumor properties distinguishes it from these related compounds .
Propiedades
Fórmula molecular |
C20H20O5 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(2S,3R,3aS)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20+/m1/s1 |
Clave InChI |
GGRIWHJBFXFKGS-CFGAKRJMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















